molecular formula C5H11NO5 B1430224 D-Ribose, oxime (9CI) CAS No. 6272-50-0

D-Ribose, oxime (9CI)

Cat. No.: B1430224
CAS No.: 6272-50-0
M. Wt: 165.14 g/mol
InChI Key: OKDOWAAKOUUJPX-LZCJLJQNSA-N
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Description

D-Ribose, oxime (9CI) is a chemical compound with the molecular formula C5H11NO5 and a molecular weight of 165.14454 It is an oxime derivative of D-Ribose, a naturally occurring sugar Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom, which is double-bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribose, oxime (9CI) typically involves the reaction of D-Ribose with hydroxylamine. One common method is the condensation reaction, where D-Ribose reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous medium at room temperature, resulting in the formation of D-Ribose, oxime (9CI) .

Industrial Production Methods

Industrial production of D-Ribose, oxime (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-Ribose, oxime (9CI) undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Ribose, oxime (9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antidote for organophosphate poisoning.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of D-Ribose, oxime (9CI) involves its interaction with specific molecular targets. In the context of organophosphate poisoning, oximes reactivate acetylcholinesterase (AChE) by displacing the phosphoryl moiety from the enzyme, thereby restoring its activity. This reaction is facilitated by the nucleophilic nature of the oxime group, which forms a bond with the phosphorylated enzyme, leading to the release of the organophosphate and reactivation of AChE .

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime with similar applications.

    Methoxime: An oxime derivative with potential therapeutic uses.

Uniqueness

D-Ribose, oxime (9CI) is unique due to its specific structure and the presence of the ribose moiety, which may confer distinct biochemical properties compared to other oximes.

Properties

CAS No.

6272-50-0

Molecular Formula

C5H11NO5

Molecular Weight

165.14 g/mol

IUPAC Name

(5E)-5-hydroxyiminopentane-1,2,3,4-tetrol

InChI

InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1+

InChI Key

OKDOWAAKOUUJPX-LZCJLJQNSA-N

SMILES

C(C(C(C(C=NO)O)O)O)O

Isomeric SMILES

C(C(C(C(/C=N/O)O)O)O)O

Canonical SMILES

C(C(C(C(C=NO)O)O)O)O

Origin of Product

United States

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